5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide - 2034445-63-9

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Catalog Number: EVT-2823985
CAS Number: 2034445-63-9
Molecular Formula: C16H14N4O2
Molecular Weight: 294.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide

  • Compound Description: This compound is a potent and selective FLT3 inhibitor with an IC50 of 495 nM. It showed increased inhibitory potency towards FLT3 and a loss of potency towards FMS compared to its precursor, a type II FMS inhibitor. []
  • Relevance: This compound and 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide share the isoxazole-4-carboxamide moiety. The research highlights the exploration of structural modifications around this core structure for developing kinase inhibitors. []

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide (7d)

  • Compound Description: This compound demonstrated potent inhibitory activity against FLT3 (IC50 = 106 nM) and FLT3-ITD (IC50 = 301 nM) with excellent selectivity over 36 other kinases, including cKit and FMS. []
  • Relevance: Similar to the previous compound, this molecule also shares the isoxazole-4-carboxamide core with 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide. The research emphasizes the significance of the isoxazole-4-carboxamide scaffold and modifications at specific positions for achieving selectivity towards FLT3. []

N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid (3)

  • Compound Description: This compound is a potent dihydrofolate reductase (DHFR) inhibitor with an IC50 of 0.21 μM against recombinant human DHFR. It showed increased growth inhibitory potency against several human tumor cell lines compared to its shorter chain analog. []
  • Relevance: Although this compound doesn't share the isoxazole core with 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, both compounds belong to a broader category of antifolates. The study emphasizes the development of antifolates as potential anticancer agents by targeting DHFR. []

N-(4-[2-(2-Amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid

  • Relevance: While structurally dissimilar to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, this compound highlights the importance of precise structural features for biological activity, even within the same chemical class. This is relevant because subtle modifications to the main compound could significantly impact its activity. []

(S)-5-Chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)

  • Compound Description: This compound, known as Rivaroxaban, is a potent and selective direct factor Xa inhibitor. It exhibits excellent in vivo antithrombotic activity and has good oral bioavailability. []
  • Relevance: Although structurally distinct from 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, the research on Rivaroxaban highlights the development of small molecule inhibitors targeting specific enzymes involved in disease pathways, which is a relevant concept in drug discovery. []

Properties

CAS Number

2034445-63-9

Product Name

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

IUPAC Name

5-phenyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C16H14N4O2

Molecular Weight

294.314

InChI

InChI=1S/C16H14N4O2/c21-16(19-7-6-12-9-17-11-18-10-12)14-8-15(22-20-14)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21)

InChI Key

ZCTWVSYJFQNUNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.